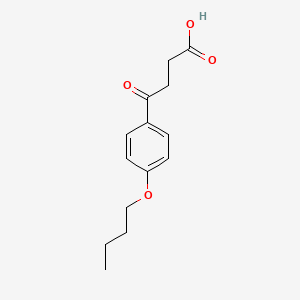

4-(4-Butoxyphenyl)-4-oxobutanoic acid

Description

The Butanoic Acid Scaffold as a Foundational Unit in Chemical Synthesis and Derivatization

Butanoic acid, a four-carbon carboxylic acid, and its structural isomers serve as versatile building blocks in organic synthesis. wikipedia.org This scaffold's utility lies in its reactive carboxylic acid group, which can be readily converted into a variety of functional groups such as esters, amides, and acid chlorides, facilitating the construction of more complex molecules. wikipedia.org For instance, the malonic ester synthesis allows for the alkylation of diethyl malonate, which can then be converted to a substituted acetic acid, providing a pathway to various butanoic acid derivatives. brainly.in

The butanoic acid framework is not only limited to linear structures. The incorporation of unsaturation, such as in deconjugated butenolides (β,γ-unsaturated γ-butenolides), provides a highly reactive synthon for the enantioselective synthesis of γ-lactones, which are prevalent in natural products and bioactive compounds. Furthermore, substituted butanoic acid esters have been developed as potent insecticides, highlighting the diverse applications of this fundamental scaffold. google.com

Table 1: Examples of Butanoic Acid Derivatives in Synthesis

| Derivative | Application |

| Diethyl malonate | Precursor in malonic ester synthesis for substituted butanoic acids brainly.in |

| Deconjugated butenolides | Building blocks for enantioselective synthesis of γ-lactones |

| Substituted butanoic acid esters | Insecticidal agents google.com |

| 2-Aminobutanoic acid derivatives | Used in peptide synthesis and as ergogenic supplements medchemexpress.com |

Strategic Importance of the 4-Oxobutanoic Acid Moiety in Designing Biologically Active Compounds

The introduction of a ketone at the 4-position of the butanoic acid chain, creating the 4-oxobutanoic acid moiety, significantly enhances the molecule's potential for biological activity. This structural feature provides a key pharmacophore that can interact with various biological targets.

Research has demonstrated that derivatives of 4-oxobutanoic acid exhibit a wide range of pharmacological properties. For example, 4-aryl-4-oxobutanoic acid amides have been designed as inhibitors of μ-calpain, an enzyme implicated in neurological disorders like stroke and Alzheimer's disease. The 4-aryl-4-oxobutanoic acid amide scaffold is considered a new family of μ-calpain inhibitors.

Furthermore, certain 4-aryl-4-oxobutanoic acids have been investigated for their anti-inflammatory and analgesic properties. The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation. The structural diversity of the aryl group allows for the fine-tuning of activity and selectivity. For instance, fluorinated analogs have shown enhanced antimicrobial activity.

The 4-oxobutanoic acid scaffold has also been explored in the development of antiviral agents. Density functional theory (DFT) studies and subsequent synthesis have been used to design and evaluate new butanoic acid derivatives with potential antiviral properties. biointerfaceresearch.comresearchgate.net

Table 2: Biological Activities of 4-Oxobutanoic Acid Derivatives

| Derivative Class | Biological Activity |

| 4-Aryl-4-oxobutanoic acid amides | μ-Calpain inhibition |

| 4-Aryl-4-oxobutanoic acids | Anti-inflammatory, Analgesic |

| Fluorinated 4-oxobutanoic acid analogs | Antimicrobial |

| Novel butanoic acid derivatives | Antiviral biointerfaceresearch.comresearchgate.net |

| 4-Aryl-N-hetaryl-2-hydroxy-4-oxobut-2-enamides | Analgesic, Anxiolytic researchgate.net |

Overview of Advanced Research Perspectives on 4-(4-Butoxyphenyl)-4-oxobutanoic Acid and Structurally Related Analogs

This compound itself is a subject of research interest, primarily as a chemical intermediate and a member of the broader class of 4-alkoxyphenyl-4-oxobutanoic acids. Its synthesis is typically achieved through a Friedel-Crafts acylation of butoxybenzene (B75284) with succinic anhydride. wikipedia.org

Structurally related analogs, where the butoxy group is replaced by other substituents, have been more extensively studied for their biological activities. For instance, 4-(4-methylphenyl)-4-oxobutanoic acid can be prepared by a Friedel-Crafts reaction between toluene (B28343) and succinic anhydride. researchgate.net This compound and its derivatives have been investigated in various contexts.

Another well-studied analog is fenbufen, or 4-(4-biphenylyl)-4-oxo-butanoic acid, a non-steroidal anti-inflammatory drug (NSAID). Its synthesis via the Friedel-Crafts reaction has been optimized to improve efficiency and reduce the use of toxic solvents.

The exploration of various aryl substituents on the 4-oxobutanoic acid scaffold continues to be an active area of research. These studies aim to understand structure-activity relationships (SAR) and to develop new compounds with improved potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets. nih.gov The diversity of the aryl group, from simple substituted phenyl rings to more complex heterocyclic systems, offers a rich field for medicinal chemistry exploration. rsc.org

Table 3: Chemical Information for this compound and Analogs

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Research Area |

| This compound | C₁₄H₁₈O₄ | 250.29 | Chemical Synthesis |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₃ | 192.21 | Synthetic Intermediate, Undergraduate Teaching researchgate.net |

| 4-(4-Biphenylyl)-4-oxo-butanoic acid (Fenbufen) | C₁₆H₁₄O₃ | 254.28 | Anti-inflammatory Drug |

| 4-(Mesitylamino)-4-oxobutanoic acid | C₁₃H₁₇NO₃ | 235.28 | Chemical Synthesis nih.gov |

| (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid | C₁₂H₁₅NO₄ | 237.25 | Synthesis of Metal Complexes mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-butoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-2-3-10-18-12-6-4-11(5-7-12)13(15)8-9-14(16)17/h4-7H,2-3,8-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTSRRHNDXFIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342092 | |

| Record name | 4-(4-Butoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63471-88-5 | |

| Record name | 4-(4-Butoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 4 Butoxyphenyl 4 Oxobutanoic Acid and Its Derivatives

Direct Synthesis Approaches for 4-(4-Butoxyphenyl)-4-oxobutanoic Acid

The most direct and common method for synthesizing this compound involves the electrophilic aromatic substitution reaction between butoxybenzene (B75284) and succinic anhydride.

The cornerstone of synthesis for 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation. vedantu.com This reaction involves the addition of an acyl group to an aromatic ring. youtube.com For this compound, the process entails reacting butoxybenzene with succinic anhydride. This reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride. wikipedia.org

The mechanism begins with the reaction between the Lewis acid catalyst and the anhydride, which leads to the formation of a highly electrophilic acylium ion. vedantu.comstackexchange.com This acylium ion then attacks the electron-rich butoxybenzene ring. The butoxy group is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions opposite (para) and adjacent (ortho) to it on the benzene ring. Due to steric hindrance, the para-substituted product, this compound, is typically the major isomer formed. The reaction is completed by a deprotonation step that restores the aromaticity of the ring. youtube.com A final workup with water is necessary to liberate the ketone product from its complex with the aluminum chloride catalyst. vedantu.com A similar procedure is used for related compounds, such as the synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid, which involves pouring the reaction mixture into ice-cold hydrochloric acid followed by extraction. prepchem.com

Optimizing the Friedel-Crafts acylation is crucial for maximizing the yield and selectivity of the desired para-isomer. Key parameters that can be adjusted include the choice of solvent, the molar ratio of reactants and catalyst, and the reaction temperature.

Historically, solvents like nitrobenzene or sym-tetrachloroethane were used, but these are often toxic and have high boiling points, complicating their removal. google.com A significant improvement involves the use of chlorobenzene as a solvent. In the synthesis of the related 4-(4-biphenylyl)-4-oxobutanoic acid, it was found that using chlorobenzene surprisingly did not lead to the formation of 4-(4-chlorophenyl)-4-oxobutanoic acid as a byproduct. google.com This indicates that chlorobenzene can serve as a relatively inert solvent that does not compete in the acylation reaction, thereby improving the purity of the final product. google.com

Further optimization can be achieved by carefully controlling the stoichiometry and temperature. For instance, a process for preparing 4-(4-biphenylyl)-4-oxobutanoic acid specifies using a molar ratio of 2.0 to 3.0 for anhydrous aluminum chloride to biphenyl and elevating the temperature from room temperature to 110°C over several hours. google.com Such controlled conditions help to ensure the reaction goes to completion while minimizing side reactions. The development of heterogeneous catalysts, such as phosphotungstic acid encapsulated in nanoporous materials, is also an area of modern research aimed at creating more environmentally friendly and efficient acylation processes. doaj.orgnih.gov

| Parameter | Condition | Rationale |

| Solvent | Chlorobenzene | Low toxicity; acts as an inert solvent, preventing formation of chlorinated byproducts. google.com |

| Catalyst Ratio | 2.0 - 3.0 molar equivalents (e.g., AlCl₃ to aryl) | Ensures complete activation of the anhydride for efficient reaction. google.com |

| Temperature | Gradual increase (e.g., RT to 110°C) | Controls reaction rate and minimizes decomposition or side reactions. google.com |

| Reactant Ratio | 0.9 - 1.1 molar equivalents (e.g., anhydride to aryl) | Near-equimolar amounts ensure efficient use of starting materials. google.com |

Synthesis of Diversified 4-Aryl-4-oxobutanoic Acid Analogs

The versatility of the Friedel-Crafts acylation allows for the synthesis of a wide array of 4-aryl-4-oxobutanoic acid analogs by simply changing the substituted benzene starting material.

By applying the same Friedel-Crafts acylation of succinic anhydride with different monosubstituted benzenes, a library of analogs can be produced. The electronic nature of the substituent on the aromatic ring influences its reactivity. Electron-donating groups, such as alkoxy and alkyl groups, activate the ring and generally lead to higher yields and milder reaction conditions.

Methoxyphenyl : Anisole (methoxybenzene) reacts with succinic anhydride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. google.comchemsrc.com

Methylphenyl : Toluene (B28343) (methylbenzene) is used to produce 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org

Ethoxyphenyl : Phenetole (ethoxybenzene) serves as the precursor for 4-(4-ethoxyphenyl)-4-oxobutanoic acid. sigmaaldrich.comuni.lu

Halogenated Phenyls : Halobenzenes such as fluorobenzene, chlorobenzene, and bromobenzene can also be acylated to yield their respective 4-(4-halophenyl)-4-oxobutanoic acid derivatives. chemsynthesis.comoakwoodchemical.com

The table below summarizes the synthesis of various analogs.

| Aryl Substituent | Starting Aromatic Compound | Product Name |

| Methoxy | Anisole | 4-(4-Methoxyphenyl)-4-oxobutanoic acid chemsynthesis.com |

| Methyl | Toluene | 4-(4-Methylphenyl)-4-oxobutanoic acid |

| Ethoxy | Phenetole | 4-(4-Ethoxyphenyl)-4-oxobutanoic acid mzcloud.org |

| Fluoro | Fluorobenzene | 4-(4-Fluorophenyl)-4-oxobutanoic acid |

| Chloro | Chlorobenzene | 4-(4-Chlorophenyl)-4-oxobutanoic acid chemsynthesis.com |

| Bromo | Bromobenzene | 4-(4-Bromophenyl)-4-oxobutanoic acid oakwoodchemical.com |

The butanoic acid portion of the molecule, with its ketone and carboxylic acid functionalities, offers sites for further chemical modification. A common transformation is the reduction of the ketone group. For example, the ketone in 4-(4-methoxyphenyl)-4-oxobutanoic acid can be reduced to a methylene group to yield 4-(4-methoxyphenyl)butyric acid. This reduction can be accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. google.com This conversion is a key step in synthetic pathways that require the removal of the carbonyl oxygen. Other potential transformations include esterification of the carboxylic acid group or reactions at the carbon atoms alpha to the carbonyl groups.

Advanced Derivatization Strategies of the 4-Oxobutanoic Acid Scaffold

The 4-aryl-4-oxobutanoic acid structure is a valuable building block for synthesizing more complex molecules, particularly heterocyclic compounds. The presence of both a ketone and a carboxylic acid allows for cyclization reactions with binucleophilic reagents.

For instance, these acids can react with nitrogen-containing nucleophiles to form various heterocyclic systems. The reaction of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines, such as 1,2-diaminoethane or 1,3-diaminopropane, can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org These reactions proceed through the initial formation of a salt, followed by two dehydration steps to form an amide and finally the cyclized heterocyclic product. arabjchem.org

Furthermore, reactions with hydrazine derivatives can produce pyridazinone-based structures. The reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with phenylhydrazine yields the corresponding phenylhydrazone. ias.ac.in These derivatization strategies demonstrate the utility of the 4-oxobutanoic acid scaffold in constructing a diverse range of complex chemical entities for various applications.

Synthesis of Amide Derivatives (e.g., 4-aryl-4-oxobutanoic acid amides)

The synthesis of amide derivatives from 4-aryl-4-oxobutanoic acids is a fundamental transformation targeting the carboxylic acid moiety. The direct reaction of the carboxylic acid with an amine, often facilitated by a coupling agent or through activation of the carboxyl group, is a common strategy.

A well-documented method involves the reaction of 4-aryl-4-oxobutanoic acids with aliphatic N,N-diamines. arabjchem.orgarabjchem.org This reaction proceeds through a multistep pathway, beginning with the formation of an intermediate salt from the acid-base reaction between the carboxylic acid and the diamine. Subsequent heating and dehydration lead first to the corresponding amide and can be followed by a second dehydration to yield bicyclic heterocycles like pyrroloimidazolones. arabjchem.orgarabjchem.org The reaction conditions can be controlled to isolate the intermediate amide. For instance, reacting the acid with a diamine like 1,2-diaminoethane in benzene at moderate temperatures allows for the isolation of the initial salt, which can then be converted to the amide. arabjchem.orgarabjchem.org

Alternative approaches involve the use of catalytic conditions to promote direct amidation, which is considered a greener synthetic route. sciepub.com Catalysts such as boric acid can facilitate the direct condensation of a carboxylic acid and an amine by forming a mixed anhydride intermediate that is more susceptible to nucleophilic attack by the amine. sciepub.com While this method is general for carboxylic acids, it is applicable to the this compound scaffold.

The table below summarizes representative transformations for the synthesis of amide derivatives from 4-aryl-4-oxobutanoic acids.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |

| 4-Aryl-4-oxobutanoic acid | Aliphatic N,N-diamine | Benzene, 50°C | Intermediate Salt | arabjchem.org |

| Intermediate Salt | - | Heating (Dehydration) | Amide | arabjchem.orgarabjchem.org |

| Benzoic Acid (model) | Benzylamine | Boric Acid (catalyst), Toluene, Reflux | N-Benzylbenzamide | sciepub.com |

Intramolecular Cyclization Reactions Leading to Novel Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them ideal precursors for intramolecular cyclization reactions to form a variety of heterocyclic compounds. Both the ketone and carboxylic acid functionalities can participate in ring-forming reactions.

Oxadiazoles: The 1,3,4-oxadiazole ring is a common structural motif in medicinal chemistry. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically starts from carboxylic acids. nih.gov For a precursor like this compound, the carboxylic acid group is the reactive site for this transformation. A standard method involves the condensation of the carboxylic acid with an acid hydrazide, followed by cyclodehydration. researchgate.net This cyclization is often promoted by dehydrating agents such as phosphorus oxychloride (POCl₃). researchgate.net Another modern, one-pot strategy involves reacting the carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) and an aryl iodide in the presence of a copper catalyst to directly yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds that can be synthesized from precursors containing a ketone functionality. The typical synthesis involves the reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative. pjsir.org While this compound is not itself an α,β-unsaturated ketone, its ketone group can react directly with hydrazines. The reaction of the carbonyl group with hydrazine hydrate would lead to a hydrazone, which could then undergo further cyclization involving the carboxylic acid group or another engineered reactive site to form a pyrazoline or related pyrazole structure. For instance, related 2,4-dioxobutanoic acids react with thiosemicarbazide to form pyrazoline-5-carboxylic acid derivatives. Multicomponent reactions involving 5-aminopyrazoles, aldehydes, and a third component are also established routes to pyrazolo-fused heterocycles. nih.govnih.gov

Chromones: The synthesis of chromones (4H-chromen-4-ones) generally requires an ortho-hydroxyaryl ketone precursor that can undergo intramolecular cyclization. nih.govijrpc.com Therefore, to synthesize a chromone from a 4-oxobutanoic acid scaffold, the aryl group must be a 2-hydroxyphenyl derivative. For a suitably substituted precursor, such as 4-(2-hydroxyphenyl)-4-oxobutanoic acid, intramolecular cyclization can be induced. This type of reaction, often an intramolecular Friedel-Crafts acylation, is typically promoted by strong acids like polyphosphoric acid or a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA). ijrpc.comresearchgate.net The reaction proceeds by acylation of the activated aromatic ring by the carboxylic acid, followed by dehydration to form the chromanone ring.

The following table outlines the general pathways for these cyclization reactions.

| Target Heterocycle | Key Precursor Moiety | Typical Reagents | General Mechanism | Ref |

| 1,3,4-Oxadiazole | Carboxylic Acid | Acid Hydrazide, POCl₃ | Condensation & Cyclodehydration | researchgate.net |

| Pyrazoline | Ketone | Hydrazine Derivatives | Condensation & Cyclization | pjsir.org |

| Chromone | ortho-Hydroxyphenyl Ketone | Polyphosphoric Acid, TfOH | Intramolecular Acylation | ijrpc.comresearchgate.net |

Preparation of Organometallic Complexes Derived from 4-Oxobutanoic Acid Ligands

The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which is an effective ligand for coordinating with metal ions to form organometallic or coordination complexes. wikipedia.orggiqimo.com Carboxylate ligands are versatile and can bind to metal centers in several modes, including monodentate, bidentate (chelating), and bridging fashions. wikipedia.orgresearchgate.netnih.gov

The synthesis of such complexes typically involves reacting a metal salt with the carboxylic acid ligand in a suitable solvent. ias.ac.in Acid-base reactions, where a metal hydroxide or alkoxide is treated with the carboxylic acid, are also common. wikipedia.org

For a ligand like the 4-(4-butoxyphenyl)-4-oxobutanoate anion, coordination would primarily occur through the oxygen atoms of the carboxylate group. wikipedia.org The presence of the distant ketone carbonyl group offers the potential for more complex coordination behavior, such as acting as a secondary binding site, particularly with Lewis-acidic metal centers, though this is less common than carboxylate binding. wikipedia.org

The specific geometry and stoichiometry of the resulting complex depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. ias.ac.innih.gov For example, reactions of carboxylic acids with Group 4 metals like Titanium (Ti), Zirconium (Zr), or Hafnium (Hf) have been shown to produce a variety of mononuclear and dinuclear species where the carboxylate ligands exhibit both chelating and bridging coordination modes. nih.gov

| Metal Ion Source | Ligand | Common Synthesis Method | Potential Coordination Modes | Ref |

| Transition Metal Salts (e.g., MCl₂, M(OAc)₂) | 4-Oxobutanoic Acid | Salt Metathesis / Acid-Base Reaction | Monodentate, Bidentate (Chelating), Bridging | wikipedia.orgias.ac.in |

| Group 4 Metal Alkoxides (e.g., Ti(OBu)₄) | Carboxylic Acid | Ligand Exchange | Chelating, Bridging | nih.gov |

Comprehensive Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms in 4-(4-Butoxyphenyl)-4-oxobutanoic acid can be elucidated.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the para-substituted benzene ring typically appear as two doublets in the downfield region, a characteristic AA'BB' splitting pattern. The protons of the butoxy group would present as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom. The aliphatic protons of the oxobutanoic acid chain would appear as two triplets. The acidic proton of the carboxylic acid group is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.9 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~ 6.9 | Doublet | 2H | Aromatic protons ortho to the butoxy group |

| ~ 4.0 | Triplet | 2H | -OCH₂- |

| ~ 3.2 | Triplet | 2H | -C(O)CH₂- |

| ~ 2.8 | Triplet | 2H | -CH₂COOH |

| ~ 1.7 | Sextet | 2H | -OCH₂CH₂- |

| ~ 1.5 | Quintet | 2H | -CH₂CH₃ |

| ~ 0.9 | Triplet | 3H | -CH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butoxy and butanoic acid chains. The chemical shifts of the aromatic carbons are influenced by the electron-donating butoxy group and the electron-withdrawing acyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~ 198 | Ketone Carbonyl (-C=O) |

| ~ 178 | Carboxylic Acid Carbonyl (-COOH) |

| ~ 164 | Aromatic Carbon attached to Oxygen |

| ~ 131 | Aromatic Carbons ortho to Carbonyl |

| ~ 129 | Quaternary Aromatic Carbon |

| ~ 114 | Aromatic Carbons ortho to Butoxy |

| ~ 68 | -OCH₂- |

| ~ 34 | -C(O)CH₂- |

| ~ 31 | -OCH₂CH₂- |

| ~ 29 | -CH₂COOH |

| ~ 19 | -CH₂CH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be characterized by strong absorption bands indicative of its key functional groups. A very broad peak is expected for the O-H stretch of the carboxylic acid, which often overlaps with C-H stretching frequencies. Two distinct carbonyl stretching bands will be present: one for the aromatic ketone and another for the carboxylic acid. The C-O stretching of the ether and the carboxylic acid will also be visible.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~ 3000 | Medium | C-H Stretch | Aromatic |

| 2960-2850 | Medium | C-H Stretch | Aliphatic |

| ~ 1710 | Strong | C=O Stretch | Carboxylic Acid |

| ~ 1680 | Strong | C=O Stretch | Aromatic Ketone |

| ~ 1600, 1500 | Medium | C=C Stretch | Aromatic Ring |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the aromatic ring conjugated with the carbonyl group will result in a strong absorption band, likely in the UV region. The butoxy group, being an auxochrome, may cause a slight red shift (bathochromic shift) of the absorption maximum compared to an unsubstituted benzoyl group. In a study of a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, absorptions were observed at 250.0 nm, 200.6 nm, and 191.2 nm, which were attributed to n-π(C=O), π-π(C=O), and π-π*(C=C) transitions, respectively mdpi.com.

Table 4: Expected UV-Visible Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

|---|---|---|---|

| ~ 270-290 | High | π → π* | Phenyl Ketone |

Note: The exact λmax and ε values are dependent on the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (molecular formula C₁₄H₁₈O₄), HRMS would confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₄ |

| Calculated Exact Mass | 250.1205 |

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Molecular Structure and Crystal Packing

Elucidation of Asymmetric Unit and Unit Cell Parameters

The determination of the asymmetric unit and unit cell parameters is fundamental to describing the crystal structure of a compound. The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be built by applying symmetry operations. The unit cell is the basic repeating unit of the crystal lattice, defined by its axial lengths (a, b, c) and the angles between them (α, β, γ).

As of the latest available information, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, the specific parameters for its asymmetric unit and unit cell remain to be elucidated.

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

This table is for illustrative purposes only, pending experimental data.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of bond lengths, bond angles, and dihedral angles provides insight into the molecular geometry and conformation of this compound in the solid state. These parameters are crucial for understanding intermolecular interactions and packing arrangements within the crystal lattice.

Without experimental crystallographic data, a quantitative discussion of these parameters is not possible. Theoretical calculations could provide estimates, but experimental validation is necessary for accurate structural description.

Table 2: Selected Hypothetical Bond Parameters for this compound

| Bond/Angle/Dihedral | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

|---|---|---|---|---|---|

| Bond Length (Å) | C=O | - | - | - | Data Not Available |

| Bond Length (Å) | C-O | - | - | - | Data Not Available |

| Bond Angle (°) | O-C-C | - | - | - | Data Not Available |

This table is for illustrative purposes only, pending experimental data.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to obtain information about the unit cell dimensions. A PXRD pattern is a fingerprint of a crystalline solid, with peak positions corresponding to the lattice parameters and peak intensities related to the arrangement of atoms within the unit cell.

A search for a PXRD pattern for this compound in the existing literature and databases did not yield any results. The acquisition of PXRD data would be a valuable step in the characterization of the bulk material, confirming its crystalline nature and phase purity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Reaction Kinetics and Mechanistic Pathways of 4 Oxobutanoic Acid Transformations

Oxidation Kinetics of 4-Oxo-4-arylbutanoic Acids

The oxidation of 4-oxo-4-arylbutanoic acids has been systematically studied using various oxidizing agents, such as N-bromophthalimide and tripropylammonium fluorochromate (TriPAFC), in aqueous acetic acid media. researchgate.netorientjchem.org These studies are crucial for quantifying the influence of different factors on the reaction rate.

Determination of Reaction Order with Respect to Oxidant, Substrate, and Acid Concentration

Kinetic studies consistently show that the oxidation of 4-oxo-4-arylbutanoic acids follows a clear rate law. The reaction is typically first-order with respect to the oxidant (e.g., N-bromophthalimide or TriPAFC), first-order with respect to the 4-oxo-4-arylbutanoic acid substrate, and first-order with respect to the acid concentration (typically H⁺ from perchloric acid). researchgate.netorientjchem.org

This leads to the generalized rate law: Rate = k[Oxidant][Substrate][H⁺]

The first-order dependence on each reactant is established by systematically varying the concentration of one component while keeping others in excess and observing a linear relationship between the concentration and the observed reaction rate. zenodo.org For instance, a plot of the logarithm of the observed rate constant (log k_obs) versus the logarithm of the substrate concentration yields a straight line with a slope close to one, confirming the first-order dependence on the substrate. The acid-catalyzed nature of the reaction is confirmed by the increase in reaction rate upon the addition of a strong acid like perchloric acid.

Table 1: Reaction Order for the Oxidation of 4-Oxo-4-phenylbutanoic Acid

| Reactant | Oxidant System | Determined Order | Reference |

|---|---|---|---|

| 4-Oxo-4-arylbutanoic Acid | N-Bromophthalimide / H⁺ | 1 | researchgate.net |

| N-Bromophthalimide | Substrate / H⁺ | 1 | researchgate.net |

| H⁺ (Perchloric Acid) | Substrate / N-Bromophthalimide | 1 | researchgate.net |

| 4-Oxo-4-phenylbutanoic Acid | TriPAFC / H⁺ | 1 | orientjchem.org |

| Tripropylammonium Fluorochromate (TriPAFC) | Substrate / H⁺ | 1 | orientjchem.org |

Investigation of Solvent Effects on Reaction Rates (e.g., acetic acid-water mixtures)

The choice of solvent significantly impacts reaction rates. In the oxidation of 4-oxo-4-arylbutanoic acids, studies are commonly performed in binary mixtures of acetic acid and water. It is consistently observed that the reaction rate increases as the proportion of acetic acid in the solvent mixture increases. zenodo.org This effect is attributed to the decrease in the dielectric constant of the medium.

A lower dielectric constant (more acetic acid) facilitates two key processes that accelerate the reaction:

Enolisation of the Keto Group: The rate-determining step often involves the enol form of the keto acid. The enolisation process is favored in less polar media, thereby increasing the concentration of the reactive enol intermediate. orientjchem.org

Formation of Protonated Oxidant: In acidic media, the oxidizing agent can become protonated. This protonated species is a stronger and more electrophilic oxidant. Its formation is also favored by a lower dielectric constant. orientjchem.org

The linear relationship observed when plotting the logarithm of the rate constant against the inverse of the dielectric constant suggests an interaction between a positive ion and a dipole molecule in the transition state. orientjchem.org

Calculation of Thermodynamic Activation Parameters (Enthalpy, Entropy, Free Energy) from Temperature-Dependent Kinetic Data

To further probe the reaction mechanism, kinetic studies are performed at different temperatures (e.g., 298 K, 303 K, 308 K, and 313 K). orientjchem.org This allows for the calculation of important thermodynamic activation parameters using the Arrhenius and Eyring equations.

Enthalpy of Activation (ΔH‡): Represents the heat change required to form the transition state.

Entropy of Activation (ΔS‡): Reflects the degree of order in the transition state compared to the reactants. A negative value, commonly observed in these reactions, indicates a more ordered, constrained transition state, which is consistent with the coming together of multiple species (substrate, oxidant, and proton). orientjchem.org

These parameters are derived from plots of the logarithm of the second-order rate constant (log k₂) versus the inverse of temperature (1/T), which are typically linear. orientjchem.org The negative entropy of activation provides strong support for a bimolecular mechanism where the reactants assemble into a structured activated complex. orientjchem.org

Table 2: Representative Activation Parameters for the Oxidation of 4-Oxo-4-phenylbutanoic Acid

| Parameter | Typical Value Range | Significance |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | Varies with solvent composition | Energy barrier to form the transition state. |

| ΔS‡ (Entropy of Activation) | Negative | Indicates a more ordered transition state, supporting a bimolecular mechanism. orientjchem.org |

| ΔG‡ (Free Energy of Activation) | Positive | Overall energy barrier of the reaction. |

Note: Specific values depend on the exact oxidant and solvent composition used.

Proposed Reaction Mechanisms for Oxidation Processes

Based on the kinetic data, a detailed reaction mechanism can be proposed. The mechanism must account for the observed reaction orders, solvent effects, and activation parameters.

Role of Protonation and Enolisation in Reaction Mechanisms

The acid catalysis observed in these reactions points to the crucial role of protonation. The first step in the proposed mechanism is the protonation of the oxidant, which enhances its electrophilicity. orientjchem.org

Identification of Reactive Species and Intermediates (e.g., hypobromous acidium ion)

The exact nature of the oxidizing species is critical to the mechanism. In the oxidation by N-bromophthalimide in the presence of acid, the reactive species is identified not as molecular bromine but as the hypobromous acidium ion (H₂O⁺Br) . researchgate.net This highly electrophilic species is formed from the protonation of hypobromous acid (HOBr), which is itself generated from the hydrolysis of N-bromophthalimide.

The proposed mechanism involves the attack of this potent electrophile (H₂O⁺Br) on the electron-rich double bond of the enol form of the 4-oxo-4-arylbutanoic acid. researchgate.net This is the slow, rate-determining step of the reaction. The resulting intermediate then undergoes a rapid rearrangement and cleavage of the carbon-carbon bond to yield the final oxidation products. researchgate.net The presence of an electron-donating group, such as the butoxy group on the phenyl ring, is expected to accelerate this step by stabilizing the positive charge that develops in the transition state. This is consistent with the observed reactivity order where electron-donating groups increase the reaction rate (e.g., 4-methoxy > 4-methyl > H). researchgate.netasianpubs.org

Intramolecular Cyclization Kinetics and Mechanistic Investigations

Intramolecular cyclization is a fundamental process in organic chemistry where a single molecule containing two reactive functional groups reacts to form a cyclic compound. In the context of 4-oxobutanoic acid and its derivatives, the presence of a ketone carbonyl group and a carboxylic acid group within the same molecule provides the basis for forming various heterocyclic ring systems. These reactions are of significant interest due to their utility in synthesizing valuable chemical entities. The kinetics and mechanisms of these transformations are governed by factors such as the nature of the substituents, reaction conditions, and the presence of catalysts.

Studies on the Formation of Lactone and Pyrrole Ring Systems from 4-Oxobutanoic Acid Precursors

The 4-oxobutanoic acid scaffold serves as a versatile precursor for the synthesis of five-membered heterocyclic rings, most notably lactones and pyrroles. The specific product formed depends on the reaction conditions and the other reactants involved.

Lactone Ring Formation

Lactones are cyclic esters formed through the intramolecular esterification of a hydroxycarboxylic acid. wikipedia.org For a 4-oxobutanoic acid precursor to form a lactone, the ketone group must first be reduced to a hydroxyl group, yielding a 4-hydroxybutanoic acid derivative. These 4-hydroxy acids are particularly prone to spontaneous cyclization to form γ-lactones, which are stable five-membered rings. wikipedia.org

The mechanism for this transformation is typically acid-catalyzed. The process begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The hydroxyl group at the other end of the chain then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com A subsequent proton transfer and elimination of a water molecule yields the final cyclic ester, the γ-lactone. youtube.comyoutube.com The favorability of forming five- and six-membered rings makes this a common and efficient cyclization pathway. youtube.com

Research has also demonstrated the intramolecular cyclization of more complex 4-oxobutanoic acid derivatives. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization in the presence of propionic anhydride to form the corresponding N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides, a class of lactones. urfu.rudoaj.orgresearchgate.net

| Precursor Type | Reaction Type | Key Conditions/Catalyst | Product | Mechanistic Feature |

|---|---|---|---|---|

| 4-Hydroxybutanoic Acid Derivatives | Intramolecular Esterification | Acid Catalyst | γ-Lactone | Nucleophilic attack of the hydroxyl group on the protonated carboxylic acid. youtube.comyoutube.com |

| Substituted 2-hydrazono-4-oxobutanoic acids | Intramolecular Cyclization | Propionic Anhydride | 3-hydrazonofuran-2(3H)-ones | Dehydrative cyclization to form a furanone (lactone) ring system. urfu.rudoaj.org |

Pyrrole Ring Formation

The synthesis of pyrroles from 4-oxobutanoic acid precursors relies on the structure's identity as a 1,4-dicarbonyl compound. The Paal-Knorr synthesis is a classical and highly effective method for converting 1,4-dicarbonyls into substituted pyrroles. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of the dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions. organic-chemistry.org

The mechanism for the Paal-Knorr pyrrole synthesis was investigated by V. Amarnath and colleagues. wikipedia.orgorganic-chemistry.org The reaction begins with the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by a second intramolecular attack by the amine on the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring. wikipedia.org Using ammonia or ammonium salts results in the formation of N-unsubstituted pyrroles. wikipedia.org

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product |

|---|---|---|---|---|

| 1,4-Dicarbonyl Compound (e.g., 4-Oxobutanoic acid derivative) | Primary Amine (R-NH₂) or Ammonia (NH₃) | Paal-Knorr Synthesis | Neutral or weakly acidic (e.g., acetic acid) | Substituted or Unsubstituted Pyrrole |

Drug Release Kinetics from Polymeric Hydrogels for Related Compounds

Polymeric hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. sums.ac.ir They are extensively studied as matrices for the controlled release of therapeutic agents. nih.gov The release of a drug from a hydrogel matrix is a complex process governed by several interconnected mechanisms, including water uptake, swelling of the hydrogel, dissolution of the drug, and its subsequent diffusion out of the matrix. nih.gov

The release of water-soluble drugs from a dehydrated hydrogel typically follows a swelling-controlled diffusion mechanism. researchgate.net As water penetrates the glassy hydrogel matrix, the polymer chains relax and swell, and the drug dissolves and diffuses through the swollen, rubbery region into the surrounding medium. researchgate.net This combined process of polymer chain relaxation and drug diffusion often results in what is known as anomalous or non-Fickian transport kinetics. researchgate.netresearchgate.net

The primary mechanisms governing drug release from hydrogels can be categorized as:

Diffusion-Controlled Release: The drug diffuses through the swollen hydrogel network driven by a concentration gradient. This is the most common release mechanism. researchgate.net For matrix-type devices, the release is often driven by Fickian diffusion. nih.gov

Swelling-Controlled Release: Drug release is controlled by the rate of hydrogel swelling as water penetrates the matrix. The relaxation of polymer chains at the swelling front dictates the release rate. researchgate.net

Chemically-Controlled Release: The drug is released as the hydrogel network degrades, either through hydrolysis of labile bonds in the polymer backbone or cross-links. sums.ac.irnih.gov

The kinetics of these release processes can be described by various mathematical models. The Higuchi model, for example, is often used to describe Fickian diffusion from matrix systems, where the cumulative amount of drug released is proportional to the square root of time. nih.govmdpi.com However, due to the complex interplay of swelling and diffusion, a more general power-law expression is often employed to characterize the release mechanism. researchgate.net

| Release Mechanism | Description | Primary Driving Force | Typical Kinetic Profile |

|---|---|---|---|

| Diffusion-Controlled | Drug molecules move through the swollen polymer network. researchgate.net | Concentration Gradient | Follows Fick's laws of diffusion (e.g., Higuchi model). mdpi.com |

| Swelling-Controlled | Release is coupled with the rate of solvent penetration and polymer chain relaxation. researchgate.net | Solvent Ingress and Polymer Swelling | Often exhibits non-Fickian (anomalous) kinetics. researchgate.net |

| Chemically-Controlled | Release occurs as the polymer matrix erodes or bonds linking the drug to the polymer are cleaved. sums.ac.irnih.gov | Polymer Chain Cleavage (Hydrolysis/Enzymatic) | Can approach zero-order release if surface erosion is the dominant mechanism. |

Compound Name Table

| Compound Name |

|---|

| 4-(4-Butoxyphenyl)-4-oxobutanoic acid |

| 4-Oxobutanoic acid |

| Lactone |

| Pyrrole |

| γ-Lactone |

| Propionic anhydride |

| N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazide |

| Acetic acid |

| Ammonia |

Q & A

Q. What are the optimal synthetic routes for 4-(4-Butoxyphenyl)-4-oxobutanoic acid, and how do reaction conditions influence yield?

The compound can be synthesized via Knoevenagel condensation between 4-butoxybenzaldehyde and a β-keto ester (e.g., ethyl acetoacetate), followed by hydrolysis and decarboxylation. Key parameters include:

- Base selection : Alkaline conditions (e.g., piperidine) catalyze the condensation step .

- Temperature control : Elevated temperatures (>80°C) accelerate hydrolysis but may promote side reactions like over-oxidation .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Typical yields range from 50–70%, depending on the scale and optimization .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm the butoxyphenyl group (δ 6.8–7.4 ppm for aromatic protons) and the ketone (δ 208–210 ppm for carbonyl carbon). The carboxylic acid proton appears as a broad peak at δ 12–13 ppm .

- FT-IR : Strong absorption bands at ~1700 cm (ketone C=O) and ~2500–3000 cm (carboxylic acid O-H) .

- X-ray crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Q. How does the butoxy substituent influence the compound’s solubility and reactivity?

The butoxy group enhances lipophilicity, reducing aqueous solubility but improving compatibility with organic solvents (e.g., DMSO, THF). This substituent also stabilizes the aromatic ring via electron-donating effects, directing electrophilic substitution to the para position .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in reported bioactivity (e.g., enzyme inhibition) may arise from:

- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter ligand-receptor interactions .

- Purity thresholds : Impurities >5% (e.g., unreacted intermediates) may confound results. Validate purity via HPLC-MS .

- Structural analogs : Compare data with derivatives (e.g., 4-(4-Biphenylyl)-4-oxobutanoic acid) to isolate substituent-specific effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). The butoxyphenyl group may occupy hydrophobic pockets, while the carboxylic acid participates in hydrogen bonding .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Q. What are the challenges in derivatizing this compound for drug discovery?

- Ketone reactivity : Selective reduction to secondary alcohols (e.g., using NaBH) requires careful control to avoid over-reduction of the carboxylic acid .

- Protecting groups : Use tert-butyl esters to temporarily block the carboxylic acid during modifications to the aromatic ring .

- Biological screening : Prioritize derivatives with logP <5 and polar surface area <140 Å to enhance bioavailability .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposition occurs above 150°C, forming 4-butoxyphenol and succinic anhydride. Store at 2–8°C in amber vials to prevent photodegradation .

- pH sensitivity : The carboxylic acid group protonates below pH 3, reducing solubility. Buffered solutions (pH 6–7) are optimal for long-term storage .

Methodological Guidance

Designing SAR studies for this compound derivatives

- Variation of substituents : Synthesize analogs with shorter/longer alkoxy chains (e.g., methoxy vs. hexyloxy) to correlate chain length with bioactivity .

- Bioisosteric replacement : Replace the butoxy group with trifluoromethoxy or thioether moieties to modulate electronic effects .

- Activity cliffs : Use IC data to identify structural changes causing abrupt potency shifts (e.g., addition of a methyl group at the ortho position) .

Best practices for handling hazardous intermediates during synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.